molecular formula C21H17BrO3 B12066127 Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- CAS No. 85565-94-2

Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)-

Cat. No.: B12066127
CAS No.: 85565-94-2
M. Wt: 397.3 g/mol
InChI Key: BSJKIWFSXWIACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- (molecular formula C21H17BrO3, molecular weight 397.26 g/mol) is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position and two phenylmethoxy groups at the 3- and 5-positions of the aromatic ring. This compound is structurally characterized by its electron-withdrawing bromine and electron-donating benzyloxy substituents, which influence its reactivity and physicochemical properties.

Properties

CAS No.

85565-94-2

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

2-bromo-3,5-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H17BrO3/c22-21-18(13-23)11-19(24-14-16-7-3-1-4-8-16)12-20(21)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

BSJKIWFSXWIACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- typically involves the bromination of benzaldehyde followed by the introduction of phenylmethoxy groups. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Intermediate in Synthesis : Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization through nucleophilic substitution reactions.
    • Building Block for Polymers : This compound can be utilized as a building block in the preparation of polymers and resins, contributing to the development of materials with specific properties tailored for various applications.
  • Biological Applications
    • Enzyme Studies : The compound is used in biochemical assays to study enzyme-catalyzed reactions. Its aldehyde group can interact with nucleophilic sites on enzymes, allowing researchers to investigate enzyme kinetics and mechanisms.
    • Pharmacological Research : There is potential for this compound to be explored for pharmacological activity due to its ability to form covalent bonds with biological targets. Preliminary studies suggest it may modulate the activity of certain proteins involved in disease pathways.
  • Industrial Applications
    • Flavoring Agents : Benzaldehyde derivatives are often employed in the food industry as flavoring agents due to their aromatic properties. The specific structure of 2-bromo-3,5-bis(phenylmethoxy)- enhances its flavor profile.
    • Fragrance Production : Similar to its use in food, this compound finds applications in the production of fragrances and perfumes. Its aromatic characteristics contribute to complex scent formulations.
  • Synthesis of Complex Organic Molecules :
    A study demonstrated the use of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- as a precursor for synthesizing novel compounds with potential anti-cancer properties. The compound was modified through various chemical reactions leading to derivatives that exhibited significant cytotoxicity against cancer cell lines.
  • Enzyme Interaction Studies :
    In another research project, this compound was utilized to probe the active sites of specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity at certain concentrations, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom and phenylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities .

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-4,5-bis(phenylmethoxy)benzaldehyde

  • Molecular Formula : C21H17BrO3 (identical to the target compound)
  • Substituent Positions : Bromine at 2-position, phenylmethoxy groups at 4- and 5-positions (CAS 4816-00-6) .
  • Key Differences: The spatial arrangement of substituents alters electronic distribution and steric hindrance. Synthetic yields for 4,5-substituted derivatives (e.g., via Cs2CO3-mediated alkylation) are well-documented, achieving ~75–85% purity after chromatography , whereas data for the 3,5-isomer remain speculative.

Functional Group Variants: 2-Bromo-4,5-bis(phenylmethoxy)benzonitrile

  • Molecular Formula: C21H16BrNO2
  • Key Differences :
    • Replacement of the aldehyde group (-CHO) with a nitrile (-CN) significantly modifies reactivity (e.g., nitriles undergo hydrolysis to carboxylic acids, while aldehydes participate in condensations).
    • The nitrile derivative (CAS 1187172-71-9) exhibits higher thermal stability (decomposition >250°C) compared to aldehyde analogs, which are more prone to oxidation .

Halogen-Substituted Analogs: 2-Bromo-3,5-bis(trifluoromethyl)benzaldehyde

  • Molecular Formula : C10H5BrF6O
  • Key Differences :
    • Trifluoromethyl (-CF3) groups are strongly electron-withdrawing, reducing the aromatic ring’s electron density compared to phenylmethoxy (-OCH2Ph) groups. This increases electrophilicity at the aldehyde group, enhancing susceptibility to nucleophilic attack.
    • Applications diverge: trifluoromethyl derivatives are prioritized in agrochemicals due to their lipophilicity, while phenylmethoxy-substituted aldehydes are explored in pharmaceuticals (e.g., as intermediates for Schiff base synthesis) .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications/Reactivity
2-Bromo-3,5-bis(phenylmethoxy)benzaldehyde C21H17BrO3 2-Br, 3/5-OCH2Ph 397.26 Pharmaceutical intermediates, ligand synthesis
2-Bromo-4,5-bis(phenylmethoxy)benzaldehyde C21H17BrO3 2-Br, 4/5-OCH2Ph 397.26 Synthetic building block for heterocycles
2-Bromo-4,5-bis(phenylmethoxy)benzonitrile C21H16BrNO2 2-Br, 4/5-OCH2Ph 394.26 High-stability intermediates
2-Bromo-3,5-bis(trifluoromethyl)benzaldehyde C10H5BrF6O 2-Br, 3/5-CF3 327.05 Agrochemical precursors

Notes and Limitations

  • Direct experimental data for 2-bromo-3,5-bis(phenylmethoxy)benzaldehyde are scarce in the provided evidence, necessitating extrapolation from analogs.
  • Regulatory and safety profiles for phenylmethoxy-substituted benzaldehydes remain understudied compared to halogenated variants, which have established GHS classifications () .

Biological Activity

Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)-, identified by its CAS number 85565-94-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- can be represented as follows:

C16H15BrO3\text{C}_{16}\text{H}_{15}\text{BrO}_3

This compound features a benzaldehyde core with two phenylmethoxy groups and a bromine substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- exhibit various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The following sections delve into specific activities.

Antimicrobial Activity

Several studies have reported that benzaldehyde derivatives possess antimicrobial properties. For example:

  • Inhibition of Bacterial Growth : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzaldehyde Derivative AStaphylococcus aureus32 µg/mL
Benzaldehyde Derivative BEscherichia coli64 µg/mL

These findings suggest that Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- may similarly exhibit antimicrobial properties.

Anticancer Activity

Research on related compounds has indicated potential anticancer effects:

  • Cell Proliferation Inhibition : Studies have demonstrated that certain benzaldehyde derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
CompoundCancer Cell LineIC50 (µM)
Benzaldehyde Derivative CMCF-715 ± 1.2
Benzaldehyde Derivative DHeLa20 ± 2.0

The mechanism may involve induction of apoptosis or cell cycle arrest.

The biological activity of Benzaldehyde, 2-bromo-3,5-bis(phenylmethoxy)- is likely influenced by its chemical structure. Key mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The inhibition profile can vary significantly based on structural modifications.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against common pathogens. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased reactivity towards bacterial cell components.
  • Anticancer Evaluation : A recent investigation focused on the cytotoxic effects of benzaldehyde derivatives on human cancer cell lines. Compounds were assessed for their ability to induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3,5-bis(phenylmethoxy)benzaldehyde, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 3,5-bis(phenylmethoxy)benzaldehyde using bromine in acetic acid under controlled temperatures (40–60°C) yields the target product. Alternatively, Pd-catalyzed cross-coupling of bromobenzaldehyde derivatives with benzyl-protected phenols may be employed, as seen in analogous triazole-Schiff base syntheses . Key factors include solvent choice (e.g., DMF for polar aprotic conditions), base selection (e.g., Cs₂CO₃ for deprotonation), and reaction time (overnight stirring at 80°C for complete substitution) . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) is critical to isolate high-purity product .

Q. How can the structure and purity of 2-bromo-3,5-bis(phenylmethoxy)benzaldehyde be validated experimentally?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks for bromine (δ ~4.5–5.5 ppm for adjacent protons) and benzyl ether groups (δ ~5.0–5.2 ppm for OCH₂Ph).
  • HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₀H₁₇BrO₃: ~408.04 Da).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer : The compound is lipophilic due to benzyl ether groups, with limited solubility in water but good solubility in DCM, THF, or DMSO. Stability tests under varying pH (e.g., 1–12) and temperatures (25–80°C) reveal degradation via hydrolysis of the benzyl ether groups under acidic conditions. Store in anhydrous environments at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of the bromine and benzyl ether substituents influence the compound’s reactivity in further functionalization (e.g., Suzuki coupling or oxidation)?

  • Methodological Answer : The bromine atom at position 2 acts as a directing group, facilitating electrophilic substitution at the para position. However, steric hindrance from benzyl ethers may limit reactivity. For Suzuki coupling, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in THF/H₂O mixtures at 80°C. Monitor reaction progress via TLC and isolate biaryl products via recrystallization . Oxidation studies using KMnO₄ in acetone/water (1:1) at 0°C show selective conversion of the aldehyde to a carboxylic acid, preserving bromine and ether groups .

Q. What strategies resolve contradictions in reported spectral data for structurally similar benzaldehyde derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Cross-validate using:

  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
  • Deuteration experiments : Replace labile protons (e.g., –OH) with deuterium to simplify spectra.
  • Multi-lab replication : Collaborate with independent labs to reproduce results under standardized conditions .

Q. How can the biological activity of this compound be rationally explored, given its structural analogs?

  • Methodological Answer : Design assays based on triazole-Schiff base analogs, which exhibit antimicrobial or anticancer activity . For example:

  • Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC assay, 24–48 hr incubation).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • SAR analysis : Modify substituents (e.g., replace bromine with Cl or NO₂) to correlate structure with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.